5-Chloro-3-nitropyridine-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

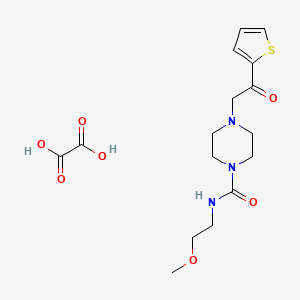

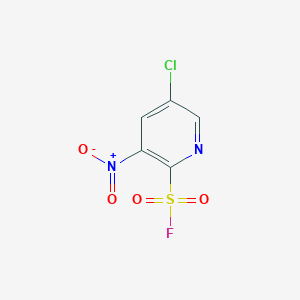

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN2O4S. It is a type of fluorinated pyridine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-Chloro-3-nitropyridine-2-sulfonyl fluoride, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride is represented by the InChI code: 1S/C5H2ClFN2O4S/c6-3-1-4 (9 (10)11)5 (8-2-3)14 (7,12)13/h1-2H .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a powder with a molecular weight of 240.59. It should be stored at a temperature below -10 degrees Celsius .科学的研究の応用

Carbonic Anhydrase Inhibitors

- Research Context : Interaction of isozymes I, II, and IV with benzolamide-like derivatives.

- Findings : Compounds were designed to possess good leaving groups for aromatic nucleophilic substitution reactions with fluoride, aiming at introducing positron-emitting isotopes like 18F for PET applications. Optimizing synthetic procedures could lead to effective CA inhibitors for PET, assessing the role of membrane-bound CA isozymes or new diagnostic tools (Supuran, Ilies, & Scozzafava, 1998).

Fluorescence Turn-On Sensing of Fluoride

- Research Context : Sensing fluoride in drinking water and 18F-PET.

- Findings : Certain Lewis acidic organostiboranes bind fluoride anions effectively, confirmed through spectrophotometric titrations. This property allows for sub-ppm fluoridation level assays in tap water or bottled infant drinking waters (Hirai & Gabbaï, 2014).

Catalytic Synthesis of Sulfonamides

- Research Context : Nickel(II)-catalyzed addition of aryl and heteroaryl boroxines.

- Findings : This study shows the production of sulfinamide products through redox-neutral reactions. The initially formed sulfinamides can undergo further transformation to sulfonimidoyl fluorides upon treatment with fluoride, showing the versatility of the reactions (Lo & Willis, 2021).

Nucleophilic Aromatic Substitution

- Research Context : Synthesis of 2,5-disubstituted pyridines.

- Findings : Investigations into reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt showed successful substitution reactions with various nucleophiles. This pathway yielded products like 2-chloro-5-nitropyridine and others, highlighting the chemical versatility of the compound (Bakke & Sletvold, 2003).

Electrochemical Synthesis of Sulfonyl Fluorides

- Research Context : Environmentally benign electrochemical approach.

- Findings : A novel method to prepare sulfonyl fluorides using thiols or disulfides in combination with KF. This process is notable for its mild conditions and broad substrate scope, demonstrating the potential for sustainable and versatile chemical synthesis (Laudadio et al., 2019).

Safety and Hazards

将来の方向性

The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines, such as 5-Chloro-3-nitropyridine-2-sulfonyl fluoride, present a special interest as potential imaging agents for various biological applications .

特性

IUPAC Name |

5-chloro-3-nitropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJRHQKMWFYURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-nitropyridine-2-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)

![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2728022.png)

![3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2728024.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide](/img/structure/B2728026.png)